(3R)-3-acetamido-3-methyltridecanoic acid
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Overview
Description
(3R)-3-acetamido-3-methyltridecanoic acid is a chiral amino acid derivative with a unique structure that includes an acetamido group and a methyl group attached to the third carbon of a tridecanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-acetamido-3-methyltridecanoic acid typically involves the regio- and stereoselective hydrobromolysis of corresponding trans-β-phenyl glycidate enantiomers. This is followed by consecutive reactions of O-acylcarbamoylation of the obtained 3-bromohydrins, intramolecular cyclization to 4-phenyloxazolidin-2-one-5-carboxylic acid derivatives, and oxazolidinone ring opening .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including the use of chiral catalysts and optimized reaction conditions, would likely be applied to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-acetamido-3-methyltridecanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the acetamido group to other functional groups.
Reduction: Reduction reactions can be used to modify the acetamido group or other parts of the molecule.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group or other reactive sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like ammonia or amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
(3R)-3-acetamido-3-methyltridecanoic acid has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein folding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (3R)-3-acetamido-3-methyltridecanoic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the methyl group may influence the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chiral amino acid derivatives, such as (2S,3R)-3-amino-2-hydroxydecanoic acid and (2R,3S)-phenylisoserine esters .
Uniqueness
What sets (3R)-3-acetamido-3-methyltridecanoic acid apart is its specific combination of functional groups and stereochemistry, which confer unique reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
648908-36-5 |
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Molecular Formula |
C16H31NO3 |
Molecular Weight |
285.42 g/mol |
IUPAC Name |
(3R)-3-acetamido-3-methyltridecanoic acid |
InChI |
InChI=1S/C16H31NO3/c1-4-5-6-7-8-9-10-11-12-16(3,13-15(19)20)17-14(2)18/h4-13H2,1-3H3,(H,17,18)(H,19,20)/t16-/m1/s1 |
InChI Key |
GYHVYWRQDKQVHR-MRXNPFEDSA-N |
Isomeric SMILES |
CCCCCCCCCC[C@](C)(CC(=O)O)NC(=O)C |
Canonical SMILES |
CCCCCCCCCCC(C)(CC(=O)O)NC(=O)C |
Origin of Product |
United States |
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